![molecular formula C8H7ClN2O2 B116096 Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CAS No. 145335-90-6](/img/structure/B116096.png)

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

説明

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (CAS: 145335-90-6) is a fused heterocyclic compound with the molecular formula C₈H₇ClN₂O₂ and a molecular weight of 198.61 g/mol . Its structure comprises an imidazo[1,2-a]pyridine core substituted with a carboxylic acid group at position 8 and a hydrochloride counterion. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics and bioactive molecules targeting cyclin-dependent kinases (CDKs), antiviral agents, and anticonvulsants .

Key properties include:

特性

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQZBGADESKIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471036 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145335-90-6 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145335-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves multicomponent reactions, oxidative coupling, and condensation reactions . One common method includes the condensation of 2-aminopyridine with α-haloketones under acidic conditions, followed by cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production methods often employ efficient one-pot synthesis techniques to streamline the process and reduce costs . These methods may involve the use of metal catalysts and optimized reaction conditions to achieve high yields and purity .

化学反応の分析

Types of Reactions

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals. It has been particularly noted for its applications in developing anti-cancer and anti-inflammatory drugs. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Case Study: Anti-Tuberculosis Activity

A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. Compounds derived from imidazo[1,2-a]pyridine exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM, demonstrating significant potential against drug-resistant strains of tuberculosis .

| Compound | MIC (μM) | Activity Against Drug-Resistant Strains |

|---|---|---|

| 18 | <0.03 | More potent than clinical candidate PA-824 |

| 13 | 0.8 | Comparable to PA-824 against MDR strains |

Biochemical Research

Enzyme Inhibition Studies

this compound is utilized in biochemical studies investigating enzyme inhibition and receptor binding. It has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which are crucial for drug metabolism . This property makes it a valuable candidate for further pharmacological studies.

Interaction with Biological Pathways

Research indicates that this compound modulates various biological pathways, suggesting its potential use in therapeutic settings where enzyme modulation is beneficial.

Agricultural Chemistry

Potential as Pesticides and Herbicides

The compound is under investigation for its efficacy as a pesticide or herbicide. Its chemical structure allows for the development of safer agricultural products that can effectively manage pests while minimizing environmental impact .

Material Science

Development of Novel Materials

In material science, this compound is explored for creating new materials such as polymers and coatings with specific chemical properties tailored for enhanced performance .

Analytical Chemistry

Standardization in Analytical Methods

The compound is employed as a standard in various analytical methods, aiding in the accurate quantification of related compounds across different samples . Its role in analytical chemistry underscores its versatility and importance across scientific disciplines.

作用機序

The mechanism of action of imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens . The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparison with key analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-8-carboxylic acid | 133427-08-4 | C₈H₆N₂O₂ | 162.15 | COOH at C8 | 0.88 |

| Imidazo[1,2-a]pyridine-6-carboxylic acid | 139022-25-6 | C₈H₆N₂O₂ | 162.15 | COOH at C6 | 0.90 |

| Imidazo[1,2-a]pyridine-7-carboxylic acid | 1423031-35-9 | C₈H₆N₂O₂ | 162.15 | COOH at C7 | 0.98 |

| 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | - | C₈H₅BrClN₂O₂ | 292.50 | Br at C8, Cl at C6, COOH at C2 | - |

| Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | - | C₁₁H₁₁BrN₃O₂ | 298.13 | NH₂ at C8, Br at C6, COOEt at C2 | - |

*Similarity scores calculated using Tanimoto coefficients for structural resemblance to the target compound .

Key Observations :

- Positional Isomerism : The 8-carboxylic acid derivative (target compound) exhibits lower similarity (0.88) to the 6-carboxylic acid isomer due to altered hydrogen bonding and steric effects, impacting solubility and target binding .

- Halogenation : Bromo and chloro substitutions (e.g., 8-bromo-6-chloro variant) enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

- Ester vs. Acid: Ethyl esters (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) are more lipophilic than carboxylic acids, favoring passive diffusion in cellular assays .

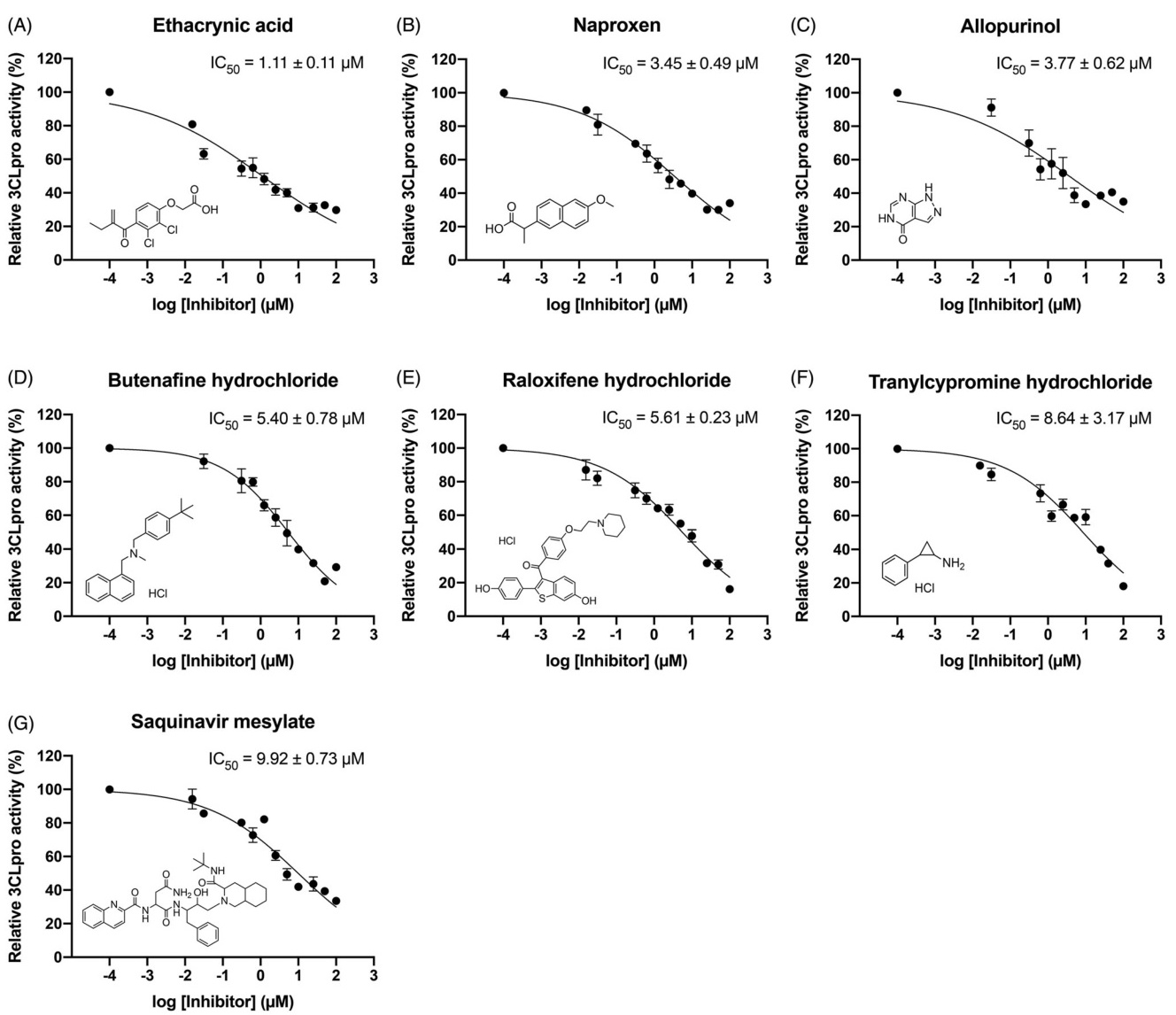

Pharmacological Activity

- Target Compound : Demonstrates moderate inhibitory activity against SARS-CoV-2 3CLpro (IC₅₀ ~50 µM), comparable to butenafine hydrochloride but less potent than saquinavir mesylate (IC₅₀ <10 µM) .

- Ethyl 8-amino-6-bromo Derivative: Shows potent CDK2 inhibition (IC₅₀ = 12 nM), attributed to the amino group enhancing hydrogen bonding with kinase active sites .

- Alpidem vs. aryl (Zolpidem) substituents dictate selectivity for GABA receptors vs. anticholinesterase activity .

Physicochemical Properties

| Property | Imidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride | 6-Chloro-8-iodoimidazo[1,2-a]pyridine Hydrochloride |

|---|---|---|

| Molecular Weight | 198.61 g/mol | 314.94 g/mol |

| Solubility (Water) | High (due to HCl salt) | Low (logP = 2.8) |

| Melting Point | >250°C (decomposes) | 180–182°C |

| LogP (Calculated) | -1.2 | 2.8 |

Data sourced from .

生物活性

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a prominent member of the imidazo[1,2-a]pyridine family, which is recognized for its extensive biological activities and therapeutic potential. This compound has garnered attention in medicinal chemistry due to its unique structural properties and diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

Imidazo[1,2-a]pyridine compounds are characterized by their fused heterocyclic ring systems that incorporate nitrogen atoms. The specific configuration of the 8-carboxylic acid moiety significantly influences the compound's biological activities.

Pharmacological Activities

The biological activities of this compound span a wide range of therapeutic areas:

- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit potent antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds derived from this scaffold demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains .

- Anticancer Properties : The compound has been investigated for its anticancer potential. A series of analogs were synthesized and tested against human cancer cell lines, revealing cytotoxic effects with IC50 values ranging from 25 to 150 μM . Notably, some derivatives showed enhanced potency against cervical carcinoma cells.

- Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to reduced production of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Target Interactions : The compound interacts with various molecular targets through phosphorylation processes, influencing cellular signaling pathways .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and geranylgeranyl transferase (RGGT), which are crucial for cellular function and proliferation .

Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against Mtb. Among the tested compounds, one derivative exhibited an MIC of 0.006 μM against drug-resistant strains, highlighting its potential as a new therapeutic agent for tuberculosis .

Cytotoxicity Against Cancer Cell Lines

Research involving various imidazo[1,2-a]pyridine analogs demonstrated significant cytotoxicity against HeLa cells. Compounds were screened using a PrestoBlue® viability assay, revealing that several analogs had IC50 values below 150 μM . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity.

Table 1: Biological Activity Summary of Imidazo[1,2-a]pyridine Derivatives

| Activity Type | Target Pathogen/Cell Line | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | ≤0.006 μM |

| Anticancer | HeLa Cells | 25 - 150 μM |

| Anti-inflammatory | NF-kB Pathway | Not specified |

| AChE Inhibition | Human Enzymes | IC50 = 79 μM |

Q & A

Q. What are the most efficient synthetic routes for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride?

A multi-step methodology involves condensation of 2-aminonicotinic acid derivatives with α-haloketones in ethanol, followed by acid-amine coupling using HATU/DIPEA catalysts to achieve >90% yields. This approach prioritizes solvent sustainability, scalability, and high purity . Alternative solid-phase synthesis routes using polymer-bound intermediates can also reduce purification complexity .

Q. Which spectroscopic techniques are critical for characterizing Imidazo[1,2-a]pyridine derivatives?

Standard protocols include FT-IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), 1H/13C NMR for structural elucidation (e.g., imidazole proton shifts at δ 7.5–8.5 ppm), and mass spectrometry for molecular ion validation. X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound?

Strict adherence to P201 (pre-use instructions), P231 (inert gas handling to prevent hydrolysis), and P301+P310 (emergency response for ingestion) is critical. Personal protective equipment (PPE) must include nitrile gloves and fume hoods due to acute toxicity (H300) and aquatic hazard (H400) risks .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for novel derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path simulations enable predictive modeling of intermediates and transition states. ICReDD’s integrated approach combines computational screening with machine learning to identify optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation by >50% . Factorial design experiments further refine variables like reagent stoichiometry and reaction time .

Q. How should researchers resolve contradictions in yield data across different synthetic methods?

Comparative studies must validate reproducibility by standardizing parameters (e.g., purity of starting materials, solvent grade). For example, discrepancies in chloromethylation efficiency (CAS 57892-76-9) may arise from trace moisture or oxygen sensitivity, necessitating Karl Fischer titration or GC-MS analysis of reaction mixtures .

Q. What strategies reconcile theoretical predictions with experimental outcomes in biological activity studies?

Molecular docking simulations (e.g., against kinase targets) should be paired with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities. For imidazo[1,2-a]pyridine-chalcone conjugates, discrepancies between in silico and in vitro IC50 values often stem from solvation effects, requiring free-energy perturbation (FEP) corrections .

Q. How can environmental impact assessments guide sustainable disposal of this compound?

Ecotoxicological assays (e.g., Daphnia magna LC50 tests) and biodegradability studies under OECD guidelines are mandatory. Hydrolysis in alkaline conditions (pH >10) followed by activated carbon filtration can mitigate H400 hazards before disposal .

Q. What challenges arise in scaling up synthesis from milligram to kilogram scales?

Key issues include solvent recovery efficiency (ethanol vs. DMF trade-offs), exothermicity control during coupling reactions, and column chromatography alternatives like centrifugal partition chromatography (CPC). Process analytical technology (PAT) tools (e.g., in-situ FTIR) are critical for real-time monitoring .

Q. How do structural modifications at the 3-position influence bioactivity?

Halogenation or alkylation at the 3-position alters electron density and steric bulk, impacting target selectivity. For example, 3-methyl derivatives (CAS 185133-94-2) show enhanced kinase inhibition due to improved hydrophobic pocket fitting, validated via CoMFA/CoMSIA 3D-QSAR models .

Methodological Resources

- Data Management : Use cheminformatics platforms (e.g., Schrödinger, ACD/Labs) for electronic lab notebooks (ELNs) and spectral database integration to ensure reproducibility .

- Contradiction Analysis : Apply Youden’s factorial design to isolate confounding variables in low-yield reactions .

- Theoretical-Experimental Feedback : Implement iterative cycles of DFT optimization → synthesis → bioassay → MD simulations to refine drug candidate profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。